Methanesulfonyl Chloride-d3

Bioanalysis Pharmacokinetics Metabolomics

Methanesulfonyl Chloride-d3 (MsCl-d3, CAS 35668-13-4) is a stable isotope-labeled derivative of methanesulfonyl chloride (mesyl chloride), an organosulfur compound widely used as a sulfonylating agent in organic synthesis. It is distinguished from its non-deuterated analog by the substitution of three protium (¹H) atoms with deuterium (²H) on the methyl group, yielding a molecular mass of 117.57 g/mol (compared to 114.55 g/mol for the unlabeled compound) and a corresponding mass shift of M+3.

Molecular Formula CH3ClO2S
Molecular Weight 117.57 g/mol
CAS No. 35668-13-4
Cat. No. B103972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonyl Chloride-d3
CAS35668-13-4
SynonymsChloro Methyl Sulfone-d3;  Mesyl Chloride-d3;  Methanesulfochloride-d3;  Methanesulfonic Acid Chloride-d3;  Methanesulphonyl Chloride-d3;  Methyl Sulfochloride-d3;  Methylsulfonyl Chloride-d3;  NSC 15039-d3;  MsCl-d3
Molecular FormulaCH3ClO2S
Molecular Weight117.57 g/mol
Structural Identifiers
SMILESCS(=O)(=O)Cl
InChIInChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3
InChIKeyQARBMVPHQWIHKH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonyl Chloride-d3 (CAS 35668-13-4): A Deuterated Sulfonyl Chloride for Isotopic Labeling and Mechanistic Studies


Methanesulfonyl Chloride-d3 (MsCl-d3, CAS 35668-13-4) is a stable isotope-labeled derivative of methanesulfonyl chloride (mesyl chloride), an organosulfur compound widely used as a sulfonylating agent in organic synthesis . It is distinguished from its non-deuterated analog by the substitution of three protium (¹H) atoms with deuterium (²H) on the methyl group, yielding a molecular mass of 117.57 g/mol (compared to 114.55 g/mol for the unlabeled compound) and a corresponding mass shift of M+3 [1]. This isotopic substitution preserves the electrophilic reactivity of the sulfonyl chloride moiety toward nucleophiles such as alcohols and amines, enabling the preparation of deuterium-labeled mesylates and sulfonamides while providing a distinct analytical signature for tracing reaction pathways and quantifying analytes via mass spectrometry .

Why Methanesulfonyl Chloride-d3 Cannot Be Replaced by Unlabeled Methanesulfonyl Chloride in Quantitative and Mechanistic Applications


Unlabeled methanesulfonyl chloride (MsCl) and its deuterated analog MsCl-d3 share identical chemical reactivity toward nucleophiles, making MsCl an inadequate surrogate for applications that require isotopic differentiation or quantitation. The absence of a mass shift in MsCl precludes its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, where co-eluting, isotopically distinct analytes are essential for accurate quantification and correction of matrix effects [1]. In NMR spectroscopy, MsCl-d3 eliminates the intense methyl proton singlet typically observed near δ 3.0 ppm, thereby simplifying spectral interpretation and reducing background interference in deuterated solvents . Furthermore, mechanistic investigations leveraging kinetic isotope effects (KIE) or deuterium tracing are impossible with the unlabeled compound, as these methodologies explicitly depend on the altered bond vibrational frequencies and the distinct isotopic mass of the deuterated species to elucidate rate-determining steps and reaction pathways [2].

Quantitative Differentiation of Methanesulfonyl Chloride-d3 from Analogs: A Comparative Evidence Guide


Mass Shift for Internal Standardization in Quantitative LC-MS

Methanesulfonyl Chloride-d3 provides a mass shift of M+3 relative to unlabeled methanesulfonyl chloride (MsCl, MW 114.55 g/mol), a critical attribute for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) . In contrast, the unlabeled analog MsCl offers no mass differentiation (Δm = 0) and is therefore unsuitable for accurate quantitation in complex matrices where matrix effects, ion suppression, or variable recovery can compromise analytical precision .

Bioanalysis Pharmacokinetics Metabolomics Environmental Analysis

Isotopic Purity and Chemical Purity Specifications

Commercially available Methanesulfonyl Chloride-d3 is supplied with an isotopic purity specification of ≥98 atom % D and an assay (chemical purity) of 97% (CP) . This level of enrichment ensures that in a typical experiment, >94% of the molecules contain the full d3 substitution pattern, minimizing spectral overlap and signal dilution from residual unlabeled species. In contrast, non-deuterated MsCl typically has a purity specification of ≥99% by GC but lacks any isotopic enrichment, rendering it inadequate for isotope dilution mass spectrometry (IDMS) .

Stable Isotope Labeling Analytical Chemistry Quality Control

Kinetic Isotope Effect (KIE) for Mechanistic Elucidation of Hydrolysis

Deuterium substitution in Methanesulfonyl Chloride-d3 enables measurement of primary and secondary kinetic isotope effects (KIEs) that are diagnostic of hydrolysis mechanisms. Studies of methanesulfonyl chloride hydrolysis in 0.1 M KCl at 25°C revealed a very small secondary KIE (k_H/k_D ≈ 1.0-1.1) at pH < 6.7, consistent with rate-determining direct nucleophilic attack on sulfur with minimal C-H(D) bond involvement [1]. At pH > 6.7, a large primary KIE (k_H/k_D ≈ 2.0-3.0) was observed, indicative of rate-determining C-H(D) bond cleavage during sulfene (CH₂=SO₂) formation [1].

Physical Organic Chemistry Reaction Mechanisms Sulfonyl Transfer

Synthesis Yield from Dimethyl Sulfoxide-d6

A reported synthetic procedure for Methanesulfonyl Chloride-d3 via anhydrous and aqueous chlorination of dimethyl sulfoxide-d6 (DMSO-d6) with chlorine gas yielded the target compound in 52% yield after isolation [1]. This yield, while moderate, provides a benchmark for process chemists evaluating the feasibility of in-house preparation versus commercial procurement. In comparison, the analogous synthesis of unlabeled MsCl from DMSO is reported to proceed in yields exceeding 80% under optimized industrial conditions [2], reflecting the additional cost and lower efficiency associated with deuterated reagent handling.

Isotope Synthesis Deuterium Labeling Process Chemistry

Procurement-Driven Applications for Methanesulfonyl Chloride-d3 Based on Quantitative Evidence


Internal Standard for LC-MS/MS Quantitation of Mesylate Metabolites and Drug Conjugates

The M+3 mass shift of Methanesulfonyl Chloride-d3 makes it the definitive internal standard for quantifying methanesulfonate (mesylate) esters, sulfonamide drug conjugates, or residual MsCl in pharmaceutical formulations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its isotopic purity of ≥98 atom % D ensures minimal interference from the unlabeled analyte, which is critical for meeting regulatory bioanalytical method validation guidelines (FDA, EMA) that mandate accuracy within ±15% (or ±20% at LLOQ) [1][2]. Procurement of this specific labeled reagent is essential for laboratories developing validated assays for new drug applications (NDAs) or conducting pharmacokinetic studies where precise quantitation of mesylated intermediates or impurities is required [1].

Elucidation of Hydrolytic Degradation Pathways in Formulation Stability Studies

The distinct kinetic isotope effect (KIE) of MsCl-d3, particularly the large primary KIE (k_H/k_D ≈ 2-3) observed at pH > 6.7 during sulfene formation, allows researchers to differentiate between direct nucleophilic hydrolysis and elimination-addition mechanisms [1]. In pharmaceutical development, understanding the precise hydrolytic pathway of mesylate ester prodrugs or sulfonamide-containing drug substances under physiological or accelerated storage conditions is essential for predicting degradation products and establishing shelf-life [1]. Procuring MsCl-d3 enables these mechanistic studies, providing data that is unobtainable with the unlabeled reagent and supporting regulatory submissions with a robust understanding of degradation chemistry [1].

NMR-Free Background Assays for In-Situ Reaction Monitoring

The absence of a strong methyl proton singlet in ¹H NMR spectra of MsCl-d3 simplifies the analysis of complex reaction mixtures where the mesyl group would otherwise obscure signals of interest, particularly in the δ 2.8-3.2 ppm region [1]. This feature is exploited in process analytical technology (PAT) for monitoring mesylation reactions of alcohols or amines in real time using NMR spectroscopy, where the deuterated reagent eliminates background interference and allows for accurate integration of product peaks [1][2]. Procurement is justified for pharmaceutical process development groups seeking to optimize reaction conditions and minimize byproduct formation through in-situ monitoring [1].

Synthesis of Deuterium-Labeled Pharmacological Probes and Metabolite Standards

MsCl-d3 serves as a building block for the introduction of a deuterium-labeled mesyl group into pharmacologically relevant molecules, as exemplified by patent CN107337674B, which describes its use in preparing deuterated tetrahydropyranamine derivatives as DPP-IV inhibitors [1]. The resulting deuterated compounds can function as metabolic tracers or internal standards in drug metabolism and pharmacokinetic (DMPK) studies. Procuring high-purity MsCl-d3 (98 atom % D) ensures that the labeled probes possess the isotopic integrity required for accurate quantification of drug candidates in biological matrices, thereby supporting lead optimization and preclinical development [1][2].

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